Deoxyketoprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzylphenyl)propanoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by a benzyl group attached to the third position of a phenyl ring, which is further connected to a propanoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Deoxyketoprofen, also known as 2-(3-benzylphenyl)propanoic Acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties .
Target of Action
This compound primarily targets cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are chemicals involved in inflammation and pain .
Mode of Action
This compound works by inhibiting the cyclooxygenase pathway , thereby reducing prostaglandin synthesis . This inhibition results in decreased production of prostaglandins, which in turn reduces inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Pharmacokinetics
This compound, given as a tablet, is rapidly absorbed, with a time to maximum plasma concentration (tmax) of between 0.25 and 0.75 hours . It is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites .
Result of Action
The result of this compound’s action is a reduction in inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the absorption rate and maximal plasma concentration of the drug can be reduced when it is ingested with food . Furthermore, genetic polymorphisms in genes encoding metabolizing enzymes or transporters can influence the pharmacokinetics of this compound .
Biochemical Analysis
Biochemical Properties
Deoxyketoprofen acts by inhibiting both cyclooxygenases 1 and 2 . These enzymes are involved in the biosynthesis of prostaglandins PGE1, PGE2, PGF1, and PGF2 together with thromboxanes A2 and B2 from arachidonic acid . The inhibition of these enzymes by this compound results in the reduction of prostaglandin synthesis .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by reducing the production of prostaglandins, which play a key role in inflammation, pain, and fever . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and inhibition of the cyclooxygenase enzymes . This results in a decrease in the production of prostaglandins, thereby exerting its analgesic, antipyretic, and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a rapid onset of action, with a time to maximum plasma concentration (tmax) of between 0.25 and 0.75 hours . It does not accumulate significantly when administered as 25mg of free acid 3 times daily .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . At doses above 7mg, this compound was significantly superior to placebo in animals with moderate to severe pain . A dose-response relationship could be seen in the time-effects curves .
Metabolic Pathways
This compound is metabolized primarily through glucuronidation . It is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites . No ( R )- (−)-ketoprofen is found in the urine after administration of this compound, confirming the absence of bioinversion of the ( S )- (+)-enantiomer in humans .
Transport and Distribution
This compound is strongly bound to plasma proteins, particularly albumin . The disposition of ketoprofen in synovial fluid does not appear to be stereoselective . This compound trometamol is not involved in the accumulation of xenobiotics in fat tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-benzylphenylacetonitrile with a methylating agent, followed by hydrolysis to yield the desired acid . Another method involves the Friedel-Crafts acylation of 3-benzylphenylpropionitrile, followed by hydrolysis .
Industrial Production Methods
Industrial production of 2-(3-benzylphenyl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as methylation, hydrolysis, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(3-benzylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Industry: Utilized in the synthesis of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Ketoprofen: A well-known NSAID with a similar structure, used for its anti-inflammatory and analgesic effects.
Ibuprofen: Another NSAID with a similar mechanism of action, widely used for pain relief and inflammation reduction.
Naproxen: Similar in structure and function, used for its anti-inflammatory properties.
Uniqueness
2-(3-benzylphenyl)propanoic acid is unique due to its specific benzyl substitution, which may confer distinct pharmacological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and applications.
Properties
IUPAC Name |
2-(3-benzylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(16(17)18)15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYYTOGKTKBJDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449455 |
Source
|
Record name | 2-(3-Benzylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73913-48-1 |
Source
|
Record name | 2-(3-Benzylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.